A21-Des-asn-B30-des-ala-insulin
Description
Structure
2D Structure
Properties
CAS No. |
12584-26-8 |
|---|---|
Molecular Formula |
C4H2Cl6O2 |
Synonyms |
insulin, des-Asn(A21)-des-Ala(B30)- |
Origin of Product |
United States |
Synthesis and Biochemical Characterization Methodologies
The creation and verification of modified insulin (B600854) molecules like A21-Des-asn-B30-des-ala-insulin rely on a sophisticated toolkit of chemical and biotechnological processes. These methods are designed to precisely alter the amino acid sequence and ensure the final product's purity and structural integrity.
Structural Biology and Conformational Dynamics of A21 Des Asn B30 Des Ala Insulin
Analysis of Secondary and Tertiary Structure Alterations via Biophysical Techniques
Biophysical methods such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for evaluating the structural changes induced by the A21 and B30 deletions.
| Technique | Observation in Native Insulin | Predicted Observation for this compound |
|---|---|---|
| Circular Dichroism (CD) | High α-helical content (minima at ~208 & 222 nm) researchgate.netnih.gov | Core α-helical structure largely preserved; potential minor increase in β-sheet or random coil content |
| Nuclear Magnetic Resonance (NMR) | Well-defined structure in monomer, but with conformational broadening nih.gov | Increased conformational flexibility and dynamics, particularly at the C-termini of both chains |
Influence on Insulin Monomer, Dimer, and Hexamer Formation and Dissociation Kinetics
Native insulin's ability to self-associate into dimers and, in the presence of zinc, hexamers is a key feature of its biology and formulation. colostate.eduiisc.ac.in This process is heavily dependent on the C-terminal segment of the B-chain.
The primary dimer interface is formed by the interaction of two monomers through an antiparallel β-sheet created by hydrogen bonds between the B24-B28 segments of each molecule. nih.gov Aromatic residues Phe B24 and Tyr B26 play a significant role in stabilizing this interface through hydrophobic interactions. nih.gov The deletion of residues in this region severely impairs dimerization. Analogs lacking the five C-terminal residues of the B-chain (DPI) are known to be monomeric. nih.gov Therefore, the deletion of even a single residue, B30, significantly weakens the dimer interface. This modification is a feature of several clinically used insulin analogs designed to have altered absorption profiles by reducing self-association. nih.govresearchgate.netresearchgate.net
The deletion of Asn A21 further destabilizes oligomer formation, as this residue is located near the dimer and hexamer interfaces. Consequently, this compound is expected to exist almost exclusively as a monomer in solution. This shifts the association-dissociation equilibrium dramatically, rendering dissociation kinetics largely irrelevant as there are negligible amounts of dimers or hexamers to dissociate.
| Property | Native Human Insulin | This compound (Predicted) |
|---|---|---|
| Predominant state in solution | Monomer-dimer-hexamer equilibrium nih.govbiorxiv.org | Monomer |
| Dimerization | Strong; driven by B-chain C-terminus interactions colostate.edu | Severely impaired/abolished |
| Hexamerization (with Zinc) | Stable T and R state hexamers formed iisc.ac.innih.gov | Not expected to occur |
| Dissociation Kinetics | Rate-limiting step for absorption from hexameric formulations | Rapid (negligible oligomers to dissociate) |
Conformational States and Allosteric Transitions (e.g., T-state, R-state) in Solution and Crystalline Forms
The allosteric transition between the T (tense) and R (relaxed) states is a defining characteristic of the insulin hexamer. nih.govacs.org This transition involves a major structural rearrangement of the N-terminal segment of the B-chain (residues B1-B8), which changes from an extended conformation in the T-state to an α-helical conformation in the R-state. nih.gov The R-state is typically induced and stabilized by the binding of phenolic compounds. nih.gov
Since the T-R transition is a property of the hexameric assembly, it is not a relevant concept for the this compound analog, which is functionally monomeric. An isolated insulin monomer in solution, as studied by NMR, adopts a conformation that closely resembles that of a single protomer from a T-state hexamer. nih.govfrontiersin.org Therefore, the conformational landscape of this analog is best described not by discrete T and R states, but by the dynamic ensemble of conformations available to the monomer in solution. acs.org This ensemble would feature a stable core structure with significantly increased flexibility at the now-unconstrained C-termini of both the A and B chains.
Role of A21 and B30 Regions in Inter-Chain and Intra-Chain Packing
The A21 and B30 residues, and their surrounding regions, play critical roles in mediating both intra- and inter-molecular contacts that define insulin's tertiary and quaternary structures.
Inter-Chain Packing:
A21 Asn: As previously noted, the side chain of Asn A21 forms a crucial hydrogen bond with the backbone of Gly B23. nih.gov This inter-chain link helps to correctly position the C-terminus of the A-chain relative to the B-chain's B20-B23 β-turn. Deleting Asn A21 removes this tether, likely increasing the relative motion between the two chains in this region.
B-Chain C-Terminus: The B24-B30 segment is essential for inter-chain packing in the context of the dimer, forming an antiparallel β-sheet with the same segment from another monomer. nih.gov
Intra-Chain Packing:
B-Chain C-Terminus: In the monomeric state, the C-terminal β-strand (B24-B28) folds back to pack against the central B-chain α-helix (B9-B19). frontiersin.orgnih.gov This interaction involves conserved hydrophobic residues and helps shield the protein's core. The deletion of B30 truncates this segment, which can lead to its destabilization and increased exposure of the hydrophobic core, as observed in crystal structures of analogs truncated at B24. pnas.orgnih.govpnas.org
The deletions in this compound thus result in the loss of specific, stabilizing packing interactions. The most significant consequence is the disruption of the dimerization interface, which is a combined effect of losing both inter- and intra-chain packing features that are prerequisites for self-assembly.
| Interaction Type | Residues Involved (Native Insulin) | Role | Impact of Deletion |
|---|---|---|---|
| Inter-Chain H-Bond | Asn A21, Gly B23 | Stabilizes B20-B23 β-turn nih.gov | Interaction lost, increased flexibility |
| Intra-Chain Packing (B-Chain) | B24-B28 folds against B9-B19 helix frontiersin.org | Shields hydrophobic core | Packing is destabilized and C-terminus is more flexible |
| Inter-Monomer Packing (Dimer) | B24-B28 forms β-sheet with opposing monomer nih.gov | Dimer formation | Interface disrupted, preventing dimerization |
Molecular Pharmacology: Receptor Interaction and Binding Mechanisms
Binding Affinity and Specificity to the Insulin (B600854) Receptor (IR) Isoforms (IR-A and IR-B)
The insulin receptor exists in two isoforms, IR-A and IR-B, which arise from the alternative splicing of exon 11. nih.gov IR-A is predominantly expressed in fetal tissues and cancer cells, while IR-B is the primary isoform in classic insulin target tissues like liver, muscle, and adipose tissue. nih.gov These isoforms exhibit distinct ligand-binding properties. nih.gov IR-A binds both insulin and insulin-like growth factor II (IGF-II) with high affinity, whereas IR-B is more specific for insulin. nih.govnih.gov
Studies on des-pentapeptide insulin (DPI) have shown that the removal of the C-terminal pentapeptide of the B-chain does not severely impair the hydrophobic structure related to insulin receptor binding. nih.gov However, the conformation of DPI is less stable compared to native insulin, particularly at physiological pH, where its hydrophobic region becomes more exposed. nih.gov While specific binding affinity data for A21-Des-asn-B30-des-ala-insulin to each IR isoform is not extensively detailed in the provided results, the general principles of ligand binding to IR isoforms suggest that alterations in the insulin molecule can affect its affinity and specificity. For instance, proinsulin, the precursor to insulin, selectively binds to IR-A with high affinity. nih.gov This suggests that structural changes in the insulin molecule can shift its binding preference towards the IR-A isoform, which is often associated with mitogenic signaling. nih.govnih.gov
Table 1: Ligand Binding Affinities for Insulin Receptor Isoform A (IR-A) This table is based on representative data for related ligands to illustrate the concept of differential binding affinities.
| Ligand | EC50 for IR-A (nM) | Relative Affinity to Insulin | Primary Signaling Pathway |
|---|---|---|---|
| Insulin | 1.57 | 1.0 | Metabolic and Mitogenic |
| IGF-II | 15.21 | 0.1 | Predominantly Mitogenic |
| Proinsulin | ~10-20 | ~0.1 | Predominantly Mitogenic |
Kinetics of this compound Association and Dissociation from Insulin Receptor
The kinetics of ligand-receptor binding, including the rates of association and dissociation, are critical determinants of the biological response. The phenomenon of negative cooperativity, where the dissociation rate of the ligand is increased at higher ligand concentrations, is a hallmark of insulin binding to its receptor. nih.gov This process is thought to be a result of insulin-induced dissociation of the receptor tetramer into smaller subunits. nih.gov
While specific kinetic data for this compound is not available in the provided search results, studies on other insulin analogues, such as the acylated insulin NN304 (insulin detemir), which is also a des(B30) human insulin derivative, show altered plasma kinetics. nih.gov The binding of NN304 to albumin significantly reduces its elimination from plasma. nih.gov Although this compound is not acylated, its structural modifications could potentially alter its association and dissociation rates from the insulin receptor compared to native insulin. The less stable conformation of DPI might influence how it interacts with the receptor binding sites and the subsequent conformational changes that lead to negative cooperativity. nih.gov
Analysis of Cooperative Binding Phenomena and Receptor Allostery
Cooperative binding is a key feature of the insulin-receptor interaction. The insulin receptor exhibits negative cooperativity, a phenomenon where the binding of the first insulin molecule to one of the two α-subunits decreases the affinity of the second binding site. nih.gov This is linked to an accelerated dissociation rate of the bound insulin. nih.gov This allosteric regulation is believed to be a mechanism for fine-tuning the cellular response to varying insulin concentrations.
Cryo-electron microscopy studies have revealed that insulin binding is asymmetrical and sequential, with one to three insulin molecules activating the receptor dimer under physiological conditions. au.dk This sequential binding and the resulting asymmetry are central to the mechanism of negative cooperativity. au.dk The structural changes in this compound, particularly the looser and less stable conformation, could potentially impact this intricate allosteric communication between the receptor subunits. nih.gov The absence of key residues might alter the initial binding event and the subsequent conformational cascade that underlies negative cooperativity.
Molecular Determinants of Insulin Receptor Activation and Conformational Changes upon Binding
The binding of insulin to the extracellular α-subunits of the insulin receptor induces a conformational change that is transmitted to the transmembrane β-subunits. nih.gov This activates the intrinsic tyrosine kinase activity of the β-subunits, leading to autophosphorylation of specific tyrosine residues within the receptor itself. nih.govscite.ai This autophosphorylation is a critical initial step in the insulin signaling cascade. nih.gov
The activation of the insulin receptor is not a simple on/off switch. Different ligands can induce distinct conformational changes in the receptor, leading to differential activation of downstream signaling pathways. nih.gov For example, a synthetic insulin mimetic peptide, S597, despite having a similar binding affinity to insulin, induces a different pattern of gene expression, particularly affecting genes involved in cell proliferation and growth. nih.gov This highlights that the precise nature of the ligand-induced conformational change dictates the ultimate biological outcome. The structural alterations in this compound likely result in a unique conformational state of the activated receptor, potentially leading to a biased signaling response. The less stable structure of DPI might lead to a different mode of interaction with the receptor, influencing the specific pattern of tyrosine phosphorylation and the recruitment of downstream signaling molecules like Insulin Receptor Substrate (IRS) proteins. nih.govnih.gov
Table 2: Key Events in Insulin Receptor Activation
| Step | Description | Key Molecules Involved |
|---|---|---|
| 1. Ligand Binding | Insulin or analogue binds to the α-subunits of the insulin receptor. | Insulin, Insulin Analogues, IR α-subunit |
| 2. Conformational Change | Binding induces a conformational change transmitted to the β-subunits. | IR α- and β-subunits |
| 3. Tyrosine Kinase Activation | The intrinsic tyrosine kinase activity of the β-subunits is activated. | IR β-subunit Tyrosine Kinase Domain |
| 4. Autophosphorylation | Specific tyrosine residues on the β-subunits are phosphorylated. | Tyrosine residues, ATP |
| 5. Substrate Recruitment | Phosphorylated receptor recruits and phosphorylates downstream substrates. | IRS proteins, Shc |
Interactions with the Insulin-Like Growth Factor 1 Receptor (IGF1R) and Cross-Reactivity
The insulin-like growth factor 1 receptor (IGF-1R) is highly homologous to the insulin receptor and shares overlapping signaling pathways. nih.gov While insulin binds with high affinity to the IR, it has a much lower affinity for the IGF-1R. nih.gov Conversely, IGF-1 binds with high affinity to the IGF-1R and lower affinity to the IR. nih.gov IGF-II, however, can bind with relatively high affinity to both the IGF-1R and the IR-A isoform. nih.gov
The cross-reactivity of insulin analogues with the IGF-1R is a critical consideration, as activation of the IGF-1R is primarily linked to mitogenic and growth-promoting signals. nih.gov The structural modifications in this compound could potentially alter its cross-reactivity profile. While specific data on the binding of this particular analogue to IGF-1R is not present in the search results, the general principle is that changes in the insulin molecule can affect its specificity. For example, some viral insulin-like peptides show high affinity for the IGF-1R while having very low affinity for the insulin receptor. nih.gov This underscores the potential for altered receptor specificity with modified insulin structures. Given that DPI has a less stable conformation, its interaction with the IGF-1R binding pocket might be different from that of native insulin, potentially leading to altered cross-reactivity and biological effects. nih.gov
Comparative Molecular Analysis with Wild Type Insulin and Other Analogs
Structural Homology and Divergence with Human Insulin (B600854) and Clinically Relevant Analogs
In solution, DPI does not adopt a single, rigid conformation but rather exists as an ensemble of structures characterized by rigid-body displacements of its alpha-helices. nih.govnih.gov This has led to the characterization of DPI's solution state as a "partially folded" or "molten globule" state. nih.govnih.gov This dynamic nature contrasts with the more defined structure of human insulin, particularly when it is stabilized in its dimeric and hexameric forms. It has been proposed that this molten, dynamic state may represent the biologically active form of the molecule that interacts with the insulin receptor. nih.govnih.gov
The C-terminal region of the B-chain (residues B26-B30) is a frequent target for modification in the design of clinical insulin analogs. diabetesjournals.orgnih.gov While this region is not considered critical for insulin receptor recognition, its modification can significantly alter the pharmacokinetic properties of the molecule by influencing its self-assembly and solubility. diabetesjournals.org For example, insulin detemir is an analog that is modified with a fatty acid chain at position B29 and lacks the B30 residue, facilitating binding to albumin. nih.govnih.gov Insulin glargine incorporates substitutions at A21 and extends the B-chain with two arginine residues, altering its isoelectric point and solubility profile. nih.gov The complete removal of the B26-B30 segment in DPI represents a more drastic modification, fundamentally preventing the self-association typical of human insulin.
Comparative Receptor Binding Profiles and Potencies
The structural alterations in DPI lead to a distinct receptor binding profile compared to native human insulin. Studies have consistently shown that DPI has a lower binding affinity for the insulin receptor across different cell types and species. thieme-connect.com
In isolated human adipocytes, DPI displayed an approximately 4.5-fold lower affinity for the insulin receptor compared to unmodified insulin. thieme-connect.com This difference was even more pronounced in rat adipocytes, where DPI's binding affinity was roughly 6-fold lower than that of insulin. thieme-connect.com A similar trend was observed in rat hepatocytes, where DPI was found to be about twofold less potent in displacing radiolabeled insulin from its receptor. thieme-connect.com The reduction in binding affinity was less significant but still present in studies using rat liver membranes, where DPI showed a 1.3-fold decrease in affinity. thieme-connect.com
| Cell/Tissue Type | Compound | Half-Maximum Displacement (nmol/L) | Relative Affinity (Insulin = 100%) |
|---|---|---|---|
| Human Adipocytes | Human Insulin | 0.20 ± 0.02 | 100% |
| DPI | 0.89 ± 0.04 | ~22.5% | |
| Rat Adipocytes | Human Insulin | 1.14 ± 0.18 | 100% |
| DPI | 7.12 ± 1.06 | ~16.0% | |
| Rat Hepatocytes | Human Insulin | 1.7 ± 0.3 | 100% |
| DPI | 3.8 ± 0.9 | ~44.7% |
Differential Effects on Insulin Receptor Signaling Pathways (e.g., receptor autophosphorylation, early intracellular events)
The binding of insulin to its receptor initiates a cascade of intracellular signaling events, beginning with the autophosphorylation of the receptor's β-subunits. wikipedia.org This activation leads to the recruitment and phosphorylation of substrate proteins, primarily the insulin receptor substrate (IRS) family. wikipedia.orgnih.gov Downstream signaling then diverges into two main branches: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which mediates most of insulin's metabolic actions, and the Ras/mitogen-activated protein kinase (MAPK/ERK) pathway, which is primarily involved in regulating gene expression and mitogenesis. nih.govfrontiersin.org
While specific studies detailing the differential effects of DPI on these distinct pathways are limited, inferences can be drawn from its unique biological activity profile. The observed discrepancy in some cell types between DPI's reduced receptor binding affinity and its surprisingly high biological potency suggests a difference in the "binding-action linking," or post-receptor signaling events. thieme-connect.com This implies that once DPI binds to the receptor, it may initiate a signaling cascade that is, on a per-event basis, more efficient than that triggered by native insulin in certain cellular contexts.
Studies of other insulin analogs have demonstrated that structural modifications can lead to "biased agonism," where an analog preferentially activates one signaling pathway over another. nih.gov For example, some long-acting analogs show a prevalent activation of the ERK pathway relative to the AKT pathway when compared with human insulin. nih.gov The unique "molten globule" conformation of DPI could potentially interact with the insulin receptor in a manner that favors a specific signaling output, explaining its potent biological effects in human adipocytes despite weaker binding. thieme-connect.comnih.govnih.gov
Comparative Analysis of Oligomerization States and Disassembly Mechanisms
A defining characteristic of Des-pentapeptide-insulin (DPI) is its existence as a monomer in solution. thieme-connect.comproteopedia.org It shows a minimal tendency to self-associate into larger oligomeric forms, even at high concentrations. thieme-connect.com This is in stark contrast to wild-type human insulin, which undergoes a well-characterized, concentration-dependent self-assembly process. proteopedia.orgnih.gov
Human insulin monomers first associate into dimers, a process stabilized by the formation of an antiparallel β-sheet between the C-termini of the B-chains (specifically residues B24-B28) of two monomers. nih.govnih.gov In the presence of zinc ions, three of these dimers assemble into a stable hexameric structure, which is the storage form of insulin in the pancreatic β-cells. proteopedia.orgmdpi.com
The removal of residues B26-B30 in DPI eliminates the key structural elements required for the formation of the dimer interface. thieme-connect.comproteopedia.org Without the ability to form stable dimers, DPI cannot proceed to form hexamers. This inherent monomeric state is a fundamental point of divergence from wild-type insulin. This property is exploited in reverse in the design of rapid-acting insulin analogs like insulin lispro and insulin aspart, where amino acid substitutions in the C-terminal B-chain region are specifically introduced to weaken dimer and hexamer stability, thus promoting rapid disassembly and absorption. nih.govuspharmacist.com Conversely, some long-acting analogs are engineered to form stable multi-hexamer assemblies, further slowing their disassembly and absorption. nih.gov DPI, therefore, represents an extreme on this spectrum, with its structure precluding the oligomerization central to the function and formulation of native insulin.
Comparison of In Vitro Biological Activity at a Molecular/Cellular Level
The in vitro biological activity of DPI exhibits intriguing species- and tissue-specific variations that are not always directly correlated with its receptor binding affinity. thieme-connect.com The most notable finding is the discrepancy between binding and action in human fat cells.
Despite having a significantly lower binding affinity, DPI was found to be equipotent with native insulin in stimulating glucose uptake in isolated human adipocytes. thieme-connect.com In contrast, its biological potency was markedly reduced in rat adipocytes, where it was less effective at stimulating glucose uptake; this finding correlates well with its lower binding affinity in that specific cell type. thieme-connect.com Further demonstrating this variability, DPI was observed to be as potent as insulin in stimulating the uptake of amino butyric acid in rat hepatocytes, again despite having a lower binding affinity in that system. thieme-connect.com
These findings suggest that the efficiency of the signal transduction process following receptor binding—the coupling of binding to action—is not uniform across different cell types or species. thieme-connect.com In human adipocytes, the signaling cascade initiated by receptor-bound DPI appears to be highly efficient, compensating for its weaker initial binding. thieme-connect.com
| Assay | Cell Type | Compound | Half-Maximal Stimulation (nmol/L) | Relative Potency (Insulin = 100%) |
|---|---|---|---|---|
| Glucose Uptake | Human Adipocytes | Human Insulin | 0.027 ± 0.001 | 100% |
| DPI | 0.034 ± 0.001 | ~79% (Equipotent) | ||
| Glucose Uptake | Rat Adipocytes | Human Insulin | 0.47 ± 0.18 | 100% |
| DPI | 2.0 ± 0.67 | ~23.5% (Less Potent) | ||
| Amino Butyric Acid (AIB) Uptake | Rat Hepatocytes | Human Insulin | 0.95 ± 0.26 | 100% |
| DPI | 0.98 ± 0.12 | ~97% (Equipotent) |
Mechanistic Insights into Protein Stability and Degradation
Chemical Degradation Pathways Influenced by A21 and B30 Deletions
The chemical stability of insulin (B600854) is compromised by several degradation reactions, most notably deamidation and peptide bond hydrolysis. The design of A21-Des-asn-B30-des-ala-insulin directly addresses a key vulnerability in the native human insulin structure.
Deamidation: In native insulin, the asparagine residue at position A21 is a primary site of non-enzymatic deamidation, particularly under acidic conditions. nih.govnih.gov This reaction involves the intramolecular nucleophilic attack of the C-terminal carboxylic acid of Asn-A21 on its own side-chain amide. This forms a cyclic anhydride (B1165640) intermediate, which subsequently hydrolyzes to form an aspartic acid residue at position A21 ([Asp-A21]-insulin). nih.gov This modification introduces a negative charge and can alter the protein's structure and stability.
Furthermore, the reactive cyclic anhydride intermediate can react with the N-terminal amino groups of nearby insulin molecules (Gly-A1 or Phe-B1), leading to the formation of covalent dimers. nih.gov These aggregation pathways are a significant concern for the long-term stability of insulin formulations. Studies have shown that substituting the A21-asparagine with other amino acids, such as glycine, can increase the chemical stability in acidic solutions by 5 to 10 times compared to human insulin in a neutral solution, effectively circumventing both deamidation and the subsequent formation of covalent dimers. nih.gov
By completely removing the asparagine residue at A21, the this compound analog is inherently protected from this specific and highly prevalent degradation pathway. The primary trigger for A21-linked deamidation and covalent dimerization is eliminated, which is expected to significantly enhance the chemical stability of the molecule, especially in acidic formulations. nih.gov
Physical Stability and Propensity for Fibrillation and Aggregation at a Molecular Level
Physical instability, leading to the formation of non-covalent aggregates and amyloid fibrils, is a critical challenge for insulin products. This process is understood to proceed through a nucleation-dependent mechanism, where unstable monomers associate into oligomers, which then act as nuclei for the rapid growth of fibrils. nih.govcam.ac.uk The deletions at both A21 and B30 have profound implications for this process.
The C-terminal region of the B-chain (residues B24-B30) is fundamentally involved in the dimerization of insulin monomers, which is a prerequisite for the formation of zinc-coordinated hexamers. nih.gov The removal of the C-terminal alanine (B10760859) at B30 (des-B30) disrupts the key hydrophobic and hydrogen-bonding interactions necessary for dimer formation. This modification promotes a predominantly monomeric state in solution. While monomers are the physiologically active form, they are also the building blocks for aggregation and are generally considered less stable than the hexameric form used in many traditional formulations. researchgate.netresearchgate.net
However, the propensity for fibrillation is not solely dependent on the monomeric state. It is a complex process influenced by the specific amino acid sequence and solution conditions. The deletion of Asn-A21 also plays a role. While the deamidation product, [Asp-A21]-insulin, has been found to have similar fibril-formation kinetics to unmodified insulin, preventing the chemical modification in the first place removes a potential source of structural heterogeneity that could influence aggregation pathways over long-term storage. nih.gov
Therefore, this compound is an analog that is inherently monomeric but has also been stabilized against a key chemical degradation pathway. Its physical stability against fibrillation would be highly dependent on the formulation environment, which must be optimized to protect the exposed hydrophobic surfaces of the monomer and prevent the self-association that leads to amyloid formation.
Impact of Amino Acid Substitutions on Conformational Stability and Denaturation
The conformational stability of a protein refers to its ability to maintain its native three-dimensional structure. The deletions in this compound impact key structural features of the insulin molecule.
The deletion of B30-alanine has a more pronounced effect on the quaternary structure. As it is critical for dimerization, its absence prevents the formation of higher-order oligomers (dimers, hexamers). This directly impacts conformational stability, as the dissociation of hexamers and dimers into monomers is a key step in the denaturation process for native insulin. An analog that exists solely as a monomer will exhibit a different unfolding profile when subjected to thermal or chemical stress. Studies on other highly stable monomeric or single-chain insulin analogs have shown a marked resistance to thermal unfolding compared to traditional insulin analogs, which show significant and often irreversible loss of helical structure upon heating. nih.gov
While specific denaturation temperatures for this compound are not available in the reviewed literature, it is expected that its stability against irreversible thermal denaturation would be highly reliant on formulation excipients designed to protect the monomeric form.
Role of Buffer Composition and Excipients in Maintaining Structural Integrity (Mechanistic Studies)
Given that this compound is an inherently monomeric analog, its formulation requires a departure from traditional insulin stabilization strategies. Standard formulations often use zinc and phenolic preservatives (like m-cresol) to promote and stabilize the insulin hexamer, which is highly resistant to aggregation. nih.govijbcp.com This approach is not viable for a monomeric analog.
Mechanistic studies on stabilizing monomeric insulin analogs, such as insulin lispro, have highlighted modern formulation strategies that would be applicable here:
Replacement of Preservatives: Phenolic excipients like m-cresol (B1676322) can induce hexamer formation. Replacing them with alternatives such as phenoxyethanol (B1677644) can help maintain the monomeric state while still providing necessary antimicrobial properties. researchgate.netnih.gov
Novel Stabilizing Excipients: To prevent the aggregation of unstable monomers, novel excipients have been developed. For instance, amphiphilic acrylamide (B121943) copolymers can be used for "supramolecular PEGylation," where the polymer transiently associates with the insulin monomer. researchgate.netresearchgate.net This association sterically hinders the protein-protein interactions required for aggregation, dramatically increasing the physical stability of the monomeric form in stressed aging assays. nih.govnih.gov
Buffer and Tonicity Agents: The choice of buffer (e.g., citrate, phosphate) and tonicity-adjusting agents (e.g., glycerol) is crucial. The pH of the formulation must be carefully controlled to minimize hydrolysis and stay away from the isoelectric point of the protein, where it is least soluble and most prone to aggregation. nih.gov Studies have shown that the quality and degradation of excipients themselves, such as glycerol, can impact insulin stability, highlighting the need for high-purity components. nih.gov
The table below summarizes the stability challenges for this analog and the corresponding formulation strategies.
| Stability Challenge | Mechanism Related to A21/B30 Deletions | Formulation Strategy (Mechanistic Basis) |
|---|---|---|
| Chemical Degradation (Deamidation) | Deletion of Asn-A21 completely removes the primary site for deamidation and subsequent covalent dimerization. | Inherent stability due to molecular design. Formulation pH should still be optimized to minimize hydrolysis at other sites. |
| Physical Aggregation (Fibrillation) | Deletion of B30-Ala prevents dimerization, leading to a monomeric state. Monomers are the precursors to aggregation. | Avoid zinc and m-cresol. Use non-hexamer-promoting preservatives (e.g., phenoxyethanol) and add stabilizing excipients like amphiphilic copolymers to sterically block monomer-monomer association. |
| Conformational Instability | Loss of A21-B23 stabilizing interactions and inherent monomeric nature can expose hydrophobic surfaces. | Utilize buffers and excipients that favor the native monomeric fold and increase the energy barrier for unfolding. Surfactants may also be included to prevent surface-induced denaturation. |
Advanced Research Directions and Future Perspectives in Insulin Analog Design
Utilization of A21-Des-asn-B30-des-ala-insulin as a Research Tool for Probing Insulin-Receptor Interactions
The precise interaction between insulin (B600854) and its receptor is a complex process involving multiple contact points and conformational changes in both the ligand and the receptor. Analogs with specific amino acid deletions, such as this compound, are invaluable for dissecting the contribution of individual residues to this interaction.
The deletion of the C-terminal B-chain residue (B30-alanine in human insulin) is a common modification in rapid-acting insulin analogs. This modification is known to weaken the dimer-forming interactions, leading to faster dissociation into monomers, which is the active, receptor-binding form. However, the concurrent deletion of A21-asparagine is less common and provides a unique opportunity to study the role of the A-chain C-terminus in receptor binding and signal transduction.
Computational Modeling and Simulation Approaches for Predicting Analog Behavior
In recent years, computational modeling and molecular dynamics (MD) simulations have become indispensable tools in predicting the structural and functional consequences of modifications to the insulin molecule. These in silico approaches allow for the investigation of molecular behavior at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.
For an analog like this compound, computational models can predict several key properties:
Dimerization Interface: Modeling can predict the extent to which these deletions disrupt the formation of insulin dimers, a key factor in the onset of action.
Receptor Docking: Docking simulations can model the interaction of the analog with the insulin receptor, predicting changes in binding affinity and the specific contacts that are lost or gained due to the deletions.
These computational predictions are crucial for guiding the rational design of new insulin analogs and for interpreting experimental data.
Rational Design Principles Derived from Studies of this compound
The study of unique analogs like this compound contributes to the broader principles of rational insulin design. The key principle underscored by such an analog is the modularity of insulin's structure-function relationships . Different regions of the insulin molecule can be modified to tune specific properties.
From the study of analogs with B-chain C-terminal deletions, the principle of destabilizing dimerization for faster action is well-established. The study of A21 modifications, in concert with B-chain modifications, allows for the refinement of this principle by considering the interplay between the A-chain and B-chain termini in both self-association and receptor interaction.
A critical insight from studying modifications at the A21 position is the potential to uncouple receptor binding affinity from biological signal strength . Some studies on A21-modified analogs have shown a divergence, where an analog can bind to the receptor with a certain affinity but elicit a disproportionately lower or higher biological response. nih.gov This suggests that the A21 region may be part of a "message region" of the insulin molecule, involved in triggering the conformational changes in the receptor that lead to signal transduction, independent of the initial binding event. nih.gov Investigating this compound would further test this hypothesis.
Unanswered Questions and Future Avenues in Insulin Analog Fundamental Research
Despite over a century of research, many fundamental questions about insulin action remain. The study of specialized analogs like this compound opens up several avenues for future investigation:
The precise role of the A-chain C-terminus: What is the exact contribution of the A21 residue and its neighboring amino acids to the allosteric changes in the insulin receptor upon binding? How does this region communicate with the B-chain to ensure proper receptor activation?
Cross-talk between modification sites: How do modifications at distant sites on the insulin molecule, such as A21 and B30, synergistically or antagonistically affect its properties? Understanding this cross-talk is crucial for designing multi-functional analogs.
Receptor Isoform Specificity: The insulin receptor exists in two isoforms, IR-A and IR-B, which have different physiological roles. Future research could explore whether analogs like this compound exhibit differential binding or signaling through these isoforms, potentially leading to the development of more targeted therapies.
Beyond Glycemic Control: As our understanding of insulin's role in other physiological processes, such as cognition and longevity, grows, there is a need to develop research tools to probe these non-metabolic functions. Specialized analogs could be instrumental in these investigations.
The development and characterization of novel insulin analogs, including those not destined for clinical use, will continue to be a cornerstone of diabetes research, providing deeper insights into the intricate biology of insulin and paving the way for the next generation of therapies. google.comnih.gov
Q & A
Q. What are the critical structural and functional characterization methods for A21-Des-asn-B30-des-ala-insulin in preclinical studies?
To validate the structural integrity of this insulin analog, researchers should employ:
- Circular Dichroism (CD) Spectroscopy to assess secondary structure stability, particularly in the modified B30 region .
- Mass Spectrometry (MS) for precise molecular weight verification and post-translational modification analysis .
- Receptor Binding Assays using insulin receptor (IR)-expressing cell lines (e.g., HEK293) to quantify binding affinity changes compared to native insulin .
- In Vivo Glycemic Control Studies in diabetic animal models (e.g., streptozotocin-induced rats) to evaluate glucose-lowering efficacy .
Q. How should researchers design dose-response studies to evaluate the pharmacokinetic profile of this compound?
- Use randomized crossover trials in animal models to minimize inter-subject variability.
- Incorporate multiple dosing regimens (e.g., subcutaneous vs. intravenous) to assess bioavailability differences.
- Apply non-compartmental analysis (NCA) for parameters like , , and AUC. Pair with compartmental modeling for mechanistic insights into clearance rates .
- Validate assays with ELISA or radioimmunoassay (RIA) to distinguish the analog from endogenous insulin .
Q. What statistical frameworks are recommended for analyzing contradictory data in metabolic stability studies?
- Mixed-Effects Models to account for variability in biological replicates (e.g., animal weight, baseline glucose levels) .
- Bayesian Meta-Analysis for reconciling conflicting results across studies, particularly when comparing half-life () or receptor activation data .
- Sensitivity Analysis to identify outliers in datasets, such as unexpected aggregation or degradation during storage .
Advanced Research Questions
Q. How can researchers resolve discrepancies in receptor activation potency between in vitro and in vivo studies?
- Hypothesis : The modified B30 region may alter binding kinetics under physiological conditions (e.g., pH shifts, serum protein interactions).
- Methodology :
- Use Surface Plasmon Resonance (SPR) to measure real-time binding kinetics in serum-containing buffers .
- Conduct molecular dynamics simulations (e.g., GROMACS) to model conformational changes in the insulin-IR complex .
- Validate with tissue-specific knockout models (e.g., liver IR-KO mice) to isolate organ-level effects .
Q. What experimental strategies optimize the detection of off-target effects in this compound?
- Transcriptomic Profiling : RNA-seq of insulin-sensitive tissues (liver, adipose) to identify aberrant signaling pathways .
- Proteomic Screening : Use antibody arrays to assess cross-reactivity with IGF-1 or other growth factor receptors .
- High-Content Imaging : Quantify subcellular localization differences (e.g., nuclear translocation of FOXO1) in insulin-responsive cell lines .
Q. How should researchers address challenges in reproducing metabolic data across laboratories?
- Standardization : Adopt NIH guidelines for preclinical reporting, including batch-specific chemical details (purity, storage conditions) .
- Collaborative Validation : Multi-center studies using harmonized protocols (e.g., identical animal strains, assay kits) .
- Data Transparency : Share raw datasets and analysis pipelines via repositories like Figshare or Zenodo, per FAIR principles .
Data Reporting and Interpretation
Q. What are the best practices for integrating contradictory structural data (e.g., X-ray vs. NMR) into a unified model?
Q. How can researchers ensure methodological rigor when comparing this compound to other analogs (e.g., insulin detemir)?
- Head-to-head trials under identical experimental conditions (e.g., cell line, assay temperature) .
- Dose Equivalence Analysis : Normalize doses based on receptor binding affinity rather than molarity .
- Meta-Regression : Adjust for confounding variables like study duration or species differences in systematic reviews .
Ethical and Reproducibility Considerations
Q. What ethical frameworks govern the use of animal models in long-term toxicity studies for this analog?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
